molecular formula C16H15FOS B1327559 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-15-2

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B1327559
CAS RN: 898781-15-2
M. Wt: 274.4 g/mol
InChI Key: PZNBEZXOWBIJJR-UHFFFAOYSA-N
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Description

The compound "3'-Fluoro-3-(4-thiomethylphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss various fluorinated thiophene compounds, which are structurally related to the compound . These studies explore the synthesis, properties, and applications of fluorinated thiophenes, which can provide insights into the behavior of similar compounds like "this compound" .

Synthesis Analysis

The synthesis of fluorinated thiophenes often involves strategies such as the use of Grignard reagents, which can lead to the formation of regioisomers due to the directing effect of the fluorine group . For example, the synthesis of 3-alkyl-4-fluorothiophenes is reported to afford highly regioregular polythiophenes . Similarly, electrochemical copolymerization has been used to synthesize copolymers from 3-(4-fluorophenyl)thiophene and other monomers . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is often characterized by techniques such as vibrational spectroscopy, X-ray diffraction, and computational methods . These studies reveal that the inclusion of fluorine atoms can influence the planarity and conformation of the thiophene rings, which in turn affects the electronic properties of the compounds .

Chemical Reactions Analysis

Fluorinated thiophenes can undergo various chemical reactions, including electropolymerization and electrochemical modification . The presence of fluorine can affect the oxidation potential and the reactivity of the thiophene ring . For instance, the chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene) have been studied, showing that electrochemical reactions can lead to the substitution of thiophene positions and the reactivation of the polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes are influenced by the presence of fluorine atoms. Backbone fluorination has been shown to increase the ionization potential and enhance the tendency to aggregate in solution, which is attributed to a more co-planar backbone . Additionally, fluorinated thiophenes exhibit good electrochemical behaviors, high conductivity, and excellent ambient stability . The vibrational properties and electronic structure, such as HOMO and LUMO energy levels, are also key characteristics that are analyzed to understand the behavior of these compounds .

Scientific Research Applications

Electronic Properties in Conjugated Polythiophenes

  • 3-Fluoro-4-hexylthiophene, closely related to the chemical , has been explored for tuning the electronic properties of conjugated polythiophenes. It shows potential for use in materials science due to its unique electronic characteristics (Gohier, Frère, & Roncali, 2013).

Applications in Liquid Crystal Display Technology

  • A study demonstrated the effectiveness of certain thiophene-based prop-2-enoates, which include fluorinated compounds, in enhancing the photoalignment of nematic liquid crystals. This indicates potential applications in liquid crystal display (LCD) technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Contributions to Material Science and Pharmaceuticals

  • Thiophene derivatives, which include fluorinated compounds like the one in focus, have shown wide-ranging applications in material science and pharmaceuticals. Their diverse biological activities and utility in devices like transistors and solar cells highlight their importance (Nagaraju et al., 2018).

Electropolymerization and Energy Storage Applications

  • Research on the synthesis and characterization of certain fluorinated thiophene molecules has demonstrated their potential in electropolymerization, suggesting applications in energy storage and electrochromic devices (Topal et al., 2021).

Enhancing Photovoltaic Properties

  • The use of fluorinated phenyl compounds, such as 3-fluoro-4-cyanophenol, has been shown to enhance the power conversion efficiency of polymer solar cells, indicating their significance in improving renewable energy technologies (Jeong et al., 2014).

properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNBEZXOWBIJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644376
Record name 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-15-2
Record name 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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